N-(3-clorobencil)-2,4-dioxo-3-pentil-1,2,3,4-tetrahidroquinazolina-7-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

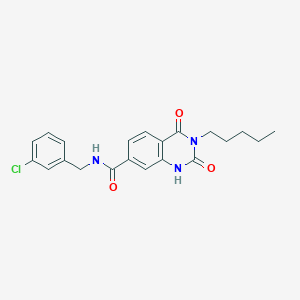

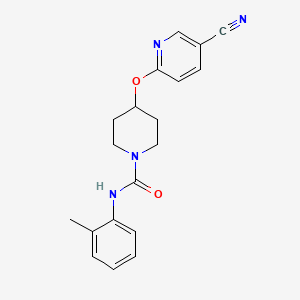

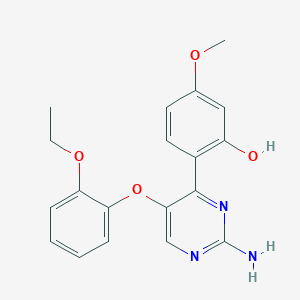

N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.

BenchChem offers high-quality N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Actividad del Compuesto: N-(3-clorobencil)-2,4-dioxo-3-pentil-1,2,3,4-tetrahidroquinazolina-7-carboxamida ha demostrado actividad antimicobacteriana contra Mycobacterium tuberculosis H37Rv, con una concentración inhibitoria mínima (MIC) de 12,5 μg·mL⁻¹ .

- Cepas Estafilocócicas: this compound también exhibe actividad antibacteriana contra Staphylococcus aureus (MIC = 7,81 μM) y Staphylococcus epidermidis (MIC = 15,62 μM) .

- Perfil de Seguridad: Los estudios de citotoxicidad in vitro (línea celular HepG2) no revelaron toxicidad significativa para este compuesto .

- Interacción Enoil-ACP-Reductasa: El compuesto se acopló a la enoil-ACP-reductasa de Mycobacterium tuberculosis, mostrando interacciones de enlace de hidrógeno típicas de los inhibidores conocidos .

Actividad Antimicobacteriana

Actividad Antibacteriana

Evaluación de Citotoxicidad

Estudios de Acoplamiento Molecular

Comparación con Otros Agentes Antimicrobianos

Mecanismo De Acción

Target of Action

Compounds like “N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” often target proteins or enzymes in the body due to their ability to form stable interactions with amino acid residues in the active site of the target protein .

Mode of Action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific mode of action would depend on the exact nature of the target and the structural features of the compound .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit the enzyme and disrupt the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of polar groups could enhance solubility and absorption, while the presence of metabolically labile groups could affect the metabolic stability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its target and the specific biochemical pathways it affects. This could range from changes in cellular signaling to alterations in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other proteins could affect its binding to its target .

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-2-3-4-10-25-20(27)17-9-8-15(12-18(17)24-21(25)28)19(26)23-13-14-6-5-7-16(22)11-14/h5-9,11-12H,2-4,10,13H2,1H3,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGAVNUOEOLMHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2565484.png)

![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2565487.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2565493.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2565501.png)